6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
This compound belongs to a class of hybrid heterocyclic molecules featuring a piperazine-carbonyl group linked to a tetrahydrocinnolin scaffold.
Properties
IUPAC Name |
6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-4-6-20(16(15)2)25-9-11-26(12-10-25)22(28)17-7-8-19-18(13-17)14-21(27)24(3)23-19/h4-6,14,17H,7-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLVRMKKLAXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCC4=NN(C(=O)C=C4C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine to form 4-(2,3-dimethylphenyl)piperazine.
Acylation: The piperazine derivative is then acylated using a suitable acylating agent, such as phosgene or an acid chloride, to introduce the carbonyl group.
Cyclization: The acylated product undergoes cyclization with 2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several pharmacologically active analogs. Below is a detailed comparison:
Core Heterocyclic Scaffolds
*Molecular weight estimated based on analog in .
Pharmacological Activity
Biological Activity
The compound 6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a tetrahydrocinnolinone moiety, and a dimethylphenyl group, which contribute to its pharmacological properties.
Research indicates that this compound exhibits significant interactions with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. It has been shown to have affinity for:
- 5-HT1A Receptors : This receptor is implicated in mood regulation and anxiety.
- 5-HT3 Receptors : Known for its role in nausea and vomiting.
- 5-HT Transporter (SERT) : Involved in serotonin reuptake.
Pharmacological Effects
- Antidepressant Activity : Studies suggest that the compound may have antidepressant-like effects by modulating serotonin levels in the brain. For instance, it has been shown to increase extracellular serotonin levels in animal models after acute administration .
- Anxiolytic Properties : The compound's action on 5-HT1A receptors may contribute to its anxiolytic effects, making it a candidate for further research in anxiety disorders.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Study 1: Serotonergic Modulation
In a study examining the serotonergic modulation of depression, the compound was administered to rats and demonstrated a significant increase in serotonin levels following treatment. The results indicated that even at lower doses, the compound effectively occupied SERT without complete inhibition, suggesting a balanced approach to serotonin modulation .
Study 2: Behavioral Assessments
Behavioral assessments in rodent models showed that treatment with this compound resulted in reduced immobility time in forced swim tests, a common indicator of antidepressant efficacy. These findings align with its proposed mechanism of action through serotonergic pathways.
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperazine-carbonyl derivatives typically involves nucleophilic substitution, acylation, or coupling reactions. For example, chloroacetyl intermediates (as in ) can react with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form carbon-carbon bonds. Key variables include:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive groups.
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
- Catalysts : Pd-based catalysts (for cross-coupling) or Lewis acids (e.g., ZnCl₂) may optimize yields.
A representative protocol from involves refluxing chalcone derivatives with hydrazine analogs in ethanol for 12 hours, yielding dihydroquinazolinones.
Table 1: Comparison of Synthetic Yields
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Nucleophilic Acylation | 55–70 | DMF, 80°C, 12 h | |
| Hydrazine Cyclization | 60–75 | Ethanol reflux, 12 h |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use C18 columns with mobile phases like methanol/water (adjusted to pH 5.5 with phosphate buffers) for purity assessment (as in ).
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves piperazine ring protons (δ 2.5–3.5 ppm) and carbonyl groups (δ 160–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).
- Melting Point : Consistency with literature values (e.g., 187–190°C for similar piperazine-carboxylates; ) indicates purity.
Q. How should researchers assess the compound’s stability under storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., notes degradation above 200°C).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 37°C; monitor via HPLC for degradation products like free piperazine or cinnolinone fragments .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. For example, the 2,3-dimethylphenyl group may occupy hydrophobic pockets, while the piperazine moiety engages in hydrogen bonding .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation times).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on the phenyl ring) and test against control compounds ().
- Orthogonal Assays : Validate receptor binding (radioligand displacement) with functional assays (cAMP modulation) to confirm mechanism .
Q. How can researchers design experiments to elucidate the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- In Vitro ADME :
- Permeability : Caco-2 cell monolayers predict intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS.
- In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What are the ecological implications of this compound’s synthesis byproducts, and how can they be mitigated?
Methodological Answer:
- Byproduct Analysis : Use GC-MS to identify volatile organics (e.g., chlorinated intermediates from acyl chloride reactions; ).
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Waste Treatment : Oxidize aromatic amines (potential byproducts) via Fenton’s reagent or ozonation before disposal .
Table 2: Key Physicochemical Properties (Hypothetical Data)
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 3.2 ± 0.1 | Shake-flask HPLC | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Nephelometry | |
| pKa | 7.8 (piperazine N-H) | Potentiometric titration |
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound; irradiate cells to crosslink with bound targets, followed by pull-down and LC-MS/MS identification .
- Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in lysates treated with the compound to identify stabilized/destabilized targets.
- SPR/BLI : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
